molecular formula C11H10FN B8538862 4-(Cyclopropylethynyl)-3-fluoroaniline CAS No. 1255041-93-0

4-(Cyclopropylethynyl)-3-fluoroaniline

Cat. No.: B8538862
CAS No.: 1255041-93-0
M. Wt: 175.20 g/mol
InChI Key: JOOFAMKOXYFSNS-UHFFFAOYSA-N
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Description

4-(Cyclopropylethynyl)-3-fluoroaniline is a fluorinated aniline derivative characterized by a cyclopropylethynyl substituent at the para-position and a fluorine atom at the meta-position of the aromatic ring. The cyclopropylethynyl group introduces rigidity and electron-withdrawing effects, while the fluorine atom enhances metabolic stability and modulates lipophilicity .

Properties

CAS No.

1255041-93-0

Molecular Formula

C11H10FN

Molecular Weight

175.20 g/mol

IUPAC Name

4-(2-cyclopropylethynyl)-3-fluoroaniline

InChI

InChI=1S/C11H10FN/c12-11-7-10(13)6-5-9(11)4-3-8-1-2-8/h5-8H,1-2,13H2

InChI Key

JOOFAMKOXYFSNS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C#CC2=C(C=C(C=C2)N)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(Cyclopropylethynyl)-3-fluoroaniline with analogous fluorinated aniline derivatives, focusing on structural features, physicochemical properties, synthesis methodologies, and functional applications.

Structural and Substituent Variations
Compound Name Molecular Formula Molecular Weight Substituent Type Key Structural Features
This compound C₁₁H₁₀F₃N 229.20 (est.) Cyclopropylethynyl (C≡C-C₃H₅), F Rigid ethynyl linker, electron-deficient ring
4-(4-Bromophenyl)-3-fluoroaniline C₁₂H₉BrFN 280.11 4-Bromophenyl, F Bulky bromine substituent, π-π stacking potential
4-(3-Chloro-2-fluorophenoxy)-3-fluoroaniline C₁₂H₈ClF₂NO 255.65 Phenoxy (Cl/F-substituted), F Ether linkage, halogenated aromatic system
4-(4-Chloro-1H-pyrazol-1-yl)-3-fluoroaniline C₁₁H₁₆FN₃ 221.22 Pyrazole (Cl-substituted), F Heterocyclic ring, enhanced hydrogen bonding
4-(Cyclohexyloxy)-3-fluoroaniline C₁₃H₁₈FNO 223.28 Cyclohexyloxy, F Bulky alkoxy group, increased lipophilicity

Key Observations :

  • Steric Hindrance : Bulky substituents like cyclohexyloxy or bromophenyl reduce accessibility to the aromatic ring, whereas the ethynyl group in the target compound offers minimal steric bulk .
Physicochemical Properties
Property This compound 4-(4-Bromophenyl)-3-fluoroaniline 4-(3-Chloro-2-fluorophenoxy)-3-fluoroaniline
LogP (estimated) 2.8–3.2 3.5–4.0 2.5–3.0
Solubility (aq., mg/mL) <0.1 (low) <0.05 (very low) 0.1–0.5 (moderate)
Melting Point (°C) Not reported 120–125 (decomposes) 97–100

Key Observations :

  • The cyclopropylethynyl derivative exhibits moderate lipophilicity (LogP ~3.0), balancing solubility and membrane permeability better than bromophenyl analogs .
  • Halogenated phenoxy derivatives (e.g., 4-(3-Chloro-2-fluorophenoxy)-3-fluoroaniline) show improved aqueous solubility due to polar ether linkages .

Key Observations :

  • The target compound requires palladium-catalyzed cross-coupling (Sonogashira), which is less atom-economical than Suzuki-Miyaura reactions used for bromophenyl analogs .
  • Acid-catalyzed amination (e.g., HCl in THF-iPrOH) is effective for introducing fluorinated aniline groups into heterocyclic frameworks .

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